Pyridinium toluene-4-sulphonate Pyridinium toluene-4-sulphonate
Brand Name: Vulcanchem
CAS No.: 24057-28-1
VCID: VC20821632
InChI: InChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1
Molecular Formula: C12H13NO3S
Molecular Weight: 251.3 g/mol

Pyridinium toluene-4-sulphonate

CAS No.: 24057-28-1

Cat. No.: VC20821632

Molecular Formula: C12H13NO3S

Molecular Weight: 251.3 g/mol

* For research use only. Not for human or veterinary use.

Pyridinium toluene-4-sulphonate - 24057-28-1

Specification

CAS No. 24057-28-1
Molecular Formula C12H13NO3S
Molecular Weight 251.3 g/mol
IUPAC Name 4-methylbenzenesulfonic acid;pyridine
Standard InChI InChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H
Standard InChI Key ZDYVRSLAEXCVBX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1

Introduction

Chemical Structure and Properties

Pyridinium toluene-4-sulphonate (molecular formula C₁₂H₁₃NO₃S) can also be represented as C₇H₈O₃S.C₅H₅N, highlighting its composition as a salt formed between p-toluenesulfonic acid and pyridine . The compound appears as a white to off-white crystalline solid with well-defined physical characteristics that contribute to its utility in organic synthesis. Its structure features a positively charged pyridinium ion paired with a p-toluenesulfonate counterion, creating a stable salt configuration that influences its reactivity profile.

Table 1: Physical and Chemical Properties of Pyridinium toluene-4-sulphonate

PropertyValue
Molecular FormulaC₁₂H₁₃NO₃S
PubChem CID466102
CAS Number14265-88-4
Physical AppearanceWhite to off-white crystalline solid
Melting Point165-170°C
SolubilityHighly soluble in polar solvents (water, methanol, ethanol); Limited solubility in nonpolar solvents
Thermal StabilityStable below 330°C
FunctionMild acid catalyst
AcidityWeaker than p-toluenesulfonic acid

The compound demonstrates excellent solubility characteristics in polar solvents such as water, methanol, and ethanol, while exhibiting limited dissolution in nonpolar solvents. This solubility profile makes it particularly useful in reactions requiring homogeneous catalysis in polar media. Thermal analysis reveals that pyridinium toluene-4-sulphonate maintains stability at temperatures below 330°C, providing a suitable temperature range for various catalytic applications .

Nomenclature and Identification

Pyridinium toluene-4-sulphonate is known by numerous alternative names and identifiers in scientific literature and commercial contexts. This diversity in nomenclature reflects both its structural components and various systematic naming conventions employed across different disciplines and regions.

Table 2: Alternative Names and Identifiers for Pyridinium toluene-4-sulphonate

CategoryIdentifiers
Common AbbreviationPPTS
Systematic NamesPyridin-1-ium 4-methylbenzenesulfonate; Pyridinium 4-methylbenzenesulfonate
Alternative NamesPyridinium tosylate; Pyridinium p-toluenesulfonate; Pyridinium para-toluenesulfonate
Salt Descriptionsp-Toluenesulfonic acid pyridine salt; Pyridinium p-toluene sulphonate
Structural Variants4-Methylbenzenesulfonate;pyridin-1-ium; Pyridinium (toluene-4-sulfonate)
Database IdentifierPubChem CID: 466102

The compound is frequently referred to by its abbreviated form "PPTS" in scientific literature, though per the user's requirements, this abbreviation should be used minimally . The standardized CAS registry number 14265-88-4 provides a unique identifier for unambiguous reference to this specific chemical entity in regulatory and scientific contexts .

Synthesis Methods

Standard Synthesis Procedure

The synthesis of pyridinium toluene-4-sulphonate follows a straightforward protocol involving the direct reaction between pyridine and p-toluenesulfonic acid. This acid-base reaction proceeds efficiently under controlled conditions to yield the desired salt in good purity.

A standard laboratory preparation involves the following steps:

  • Equimolar amounts of p-toluenesulfonic acid (0.12 mol) and pyridine (0.12 mol) are combined in a suitable reaction vessel.

  • The mixture is refluxed with constant stirring for approximately 10 hours at 80°C.

  • Following the reaction period, the mixture is allowed to cool to room temperature, during which recrystallization of the product occurs.

  • The precipitated solid is filtered and washed multiple times with petroleum ether to remove any unconverted reagents.

  • The purified product is then dried under vacuum at 120°C to yield the final compound .

This methodology consistently produces yields of approximately 76%, making it an efficient route for laboratory-scale preparation . The relative simplicity of this synthetic approach contributes to the accessibility of pyridinium toluene-4-sulphonate for various research and industrial applications.

Characterization Techniques

The structural confirmation and purity assessment of synthesized pyridinium toluene-4-sulphonate typically employ multiple complementary analytical techniques. Spectroscopic methods provide definitive evidence of the compound's structure and composition.

Infrared spectroscopy (FT-IR) of the compound reveals characteristic absorption bands that confirm its structural features:

  • 3483 cm⁻¹ (medium, broad): OH stretching

  • 3415 cm⁻¹ (medium, broad): NH stretching

  • 1624 cm⁻¹ (medium): C=N stretching

  • 1541, 1489 cm⁻¹: C=C stretching

  • 1190 cm⁻¹ (very strong): Asymmetric SO stretching

  • 1120 cm⁻¹ (very strong): Symmetric SO stretching

  • 684 cm⁻¹ (strong): Aromatic out-of-plane bending

Proton Nuclear Magnetic Resonance (¹H NMR) analysis in deuterium oxide (D₂O) further confirms the structure with the following characteristic signals:

  • 2.27 ppm (singlet, 3H): CH₃ group of the toluenesulfonate moiety

  • 7.24 ppm (doublet, J = 8 Hz, 2H): Aromatic protons

Thermal analysis techniques such as thermogravimetric analysis and differential thermal analysis (TG/DTA) demonstrate that the compound maintains stability at temperatures below 330°C, establishing its thermal profile for applications requiring elevated temperatures .

Applications and Catalytic Activity

Role as a Mild Acid Catalyst

Pyridinium toluene-4-sulphonate functions primarily as a Lewis acid catalyst in organic synthesis, offering a gentle acidity profile that makes it particularly suitable for acid-sensitive substrates. The compound's catalytic mechanism involves proton donation (H⁺) to reaction substrates, with the bulky p-toluenesulfonate anion helping to stabilize the negative charge formed after protonation.

This mild acidic character positions pyridinium toluene-4-sulphonate as an ideal catalyst for reactions where stronger acids might cause degradation or unwanted side reactions. The compound achieves a balance between catalytic activity and selectivity that proves advantageous across various synthetic transformations.

Table 3: Comparative Acidity of Selected Acid Catalysts

CatalystRelative AcidityPrimary Applications
Sulfuric AcidVery StrongEsterification, nitration, sulfonation
p-Toluenesulfonic AcidStrongEsterification, protection/deprotection
Pyridinium toluene-4-sulphonateMildSelective transformations with acid-sensitive substrates
Pyridinium AcetateVery MildHighly sensitive substrates

The moderate acidity of pyridinium toluene-4-sulphonate renders it particularly effective in specific reaction types where controlled protonation is critical to reaction success. Its selective catalytic activity contributes to its value in contemporary organic synthesis protocols.

Application in Biodiesel Production

Recent research has explored the application of pyridinium toluene-4-sulphonate as an ionic liquid catalyst in the transesterification of natural oils for biodiesel production. In particular, its efficacy has been demonstrated in the methanolic transesterification of babassu oil, offering a potentially more environmentally friendly catalytic approach compared to conventional methods .

A factorial design study assessed reaction parameters including methanol-to-oil molar ratio, catalyst concentration, temperature, and reaction time. Statistical analysis through response surface methodology (RSM) and analysis of variance (ANOVA) revealed that at 95% confidence level, the methanol-to-oil molar ratio and reaction temperature significantly influenced methyl ester formation .

Table 4: Optimized Conditions for Babassu Oil Transesterification Using Pyridinium toluene-4-sulphonate

ParameterOptimized Value
Methanol:Oil Molar Ratio15:1
Catalyst Concentration2.0% w/w
Reaction Temperature130°C
Reaction Time8 hours
Maximum Conversion88.6%

The modeling showed a coefficient of determination (R²) of 0.874 for biodiesel yield in ester content, indicating that the model explained 87.4% of the variance in the process . These findings position pyridinium toluene-4-sulphonate as a promising catalyst for biodiesel production from vegetable oils, with potential applications in green chemistry and sustainable fuel development.

Research Developments and Future Directions

Future Research Directions

Several promising avenues for future research on pyridinium toluene-4-sulphonate emerge from current findings and broader trends in catalysis and green chemistry:

  • Catalyst Immobilization and Recovery: Developing methods for immobilizing pyridinium toluene-4-sulphonate on solid supports to facilitate catalyst recovery and reuse in continuous processes.

  • Structure-Activity Relationship Studies: Investigating modifications to the basic structure to enhance catalytic performance for specific reaction types.

  • Expanded Biofuel Applications: Exploring catalytic efficiency with diverse feedstocks beyond babassu oil, particularly with non-food plant oils and waste oils.

  • Medicinal Chemistry Applications: Given the bioactivity documented for some pyridinium salts, exploring potential pharmaceutical applications of derivatives based on pyridinium toluene-4-sulphonate.

  • Green Chemistry Integration: Further investigating its potential as an environmentally friendlier alternative to traditional strong acid catalysts in industrial processes.

The continued exploration of these research directions will likely yield valuable insights into maximizing the utility of pyridinium toluene-4-sulphonate across multiple domains of chemical science and technology.

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